molecular formula C26H28O9 B14804042 (2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione

(2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione

Cat. No.: B14804042
M. Wt: 484.5 g/mol
InChI Key: SNGHLUWTFLYPMT-QVONRVOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Evodol can be synthesized through the extraction and isolation from the fruits of Euodia rutaecarpa. The process involves the use of chromatographic techniques to separate Evodol from other limonoid compounds present in the plant . The chemical structure of Evodol is elucidated using spectroscopic methods and single-crystal X-ray diffraction .

Industrial Production Methods: Industrial production of Evodol typically involves large-scale extraction from Euodia rutaecarpa fruits. The process includes drying the fruits, followed by solvent extraction using chloroform or other organic solvents. The extract is then subjected to repeated silica gel column chromatography to isolate Evodol .

Chemical Reactions Analysis

Types of Reactions: Evodol undergoes various chemical reactions, including:

    Oxidation: Evodol can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in Evodol.

    Substitution: Substitution reactions can occur at specific positions on the Evodol molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Evodol can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of Evodol with modified functional groups.

Properties

Molecular Formula

C26H28O9

Molecular Weight

484.5 g/mol

IUPAC Name

(2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione

InChI

InChI=1S/C26H28O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,19-20,28H,5,7,9,11H2,1-4H3/t13?,14?,19?,20?,23-,24-,25-,26+/m0/s1

InChI Key

SNGHLUWTFLYPMT-QVONRVOQSA-N

Isomeric SMILES

C[C@@]12CCC3[C@]([C@@]14C(O4)C(=O)OC2C5=COC=C5)(C(=O)C(=C6[C@@]37COC(=O)CC7OC6(C)C)O)C

Canonical SMILES

CC1(C2=C(C(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C

Origin of Product

United States

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